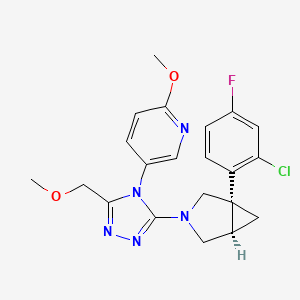

SHR1653

Beschreibung

Eigenschaften

Molekularformel |

C21H21ClFN5O2 |

|---|---|

Molekulargewicht |

429.9 g/mol |

IUPAC-Name |

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1 |

InChI-Schlüssel |

UYKVJQCPBDDIFD-ZSEKCTLFSA-N |

SMILES |

[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC |

Isomerische SMILES |

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl |

Kanonische SMILES |

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SHR1653; SHR-1653; SHR 1653; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SHR1653

A Potent and Selective Oxytocin (B344502) Receptor Antagonist for Central Nervous System Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR1653 is a novel, highly potent, and selective non-peptide antagonist of the oxytocin receptor (OTR) with excellent blood-brain barrier penetration.[1][2] Its primary mechanism of action is the competitive blockade of oxytocin binding to its receptor, a Class A G-protein coupled receptor (GPCR). This antagonism effectively suppresses the downstream Gq-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent physiological responses.[3] Developed for the potential treatment of central nervous system (CNS)-related disorders such as premature ejaculation, this compound's enhanced brain accessibility and high selectivity for the OTR over vasopressin receptors (V1a, V1b, and V2) underscore its potential for a favorable therapeutic profile.[1][3] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor. The OTR is a GPCR that, upon binding its endogenous ligand oxytocin, primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to many physiological processes, including uterine contractions, lactation, and social behaviors.

Signaling Pathway

The binding of oxytocin to the OTR triggers a conformational change in the receptor, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates the physiological effects of oxytocin.

This compound, by competitively binding to the OTR, prevents oxytocin from activating this cascade, thereby inhibiting the downstream release of intracellular calcium.

References

An In-depth Technical Guide to the Oxytocin Receptor Binding Affinity of SHR1653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SHR1653, a potent and selective antagonist for the human oxytocin (B344502) receptor (OTR). The information presented herein is intended to support research and development efforts in fields requiring the modulation of oxytocin signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for the human oxytocin receptor with significant selectivity over the structurally related human vasopressin receptors (V1a, V1b, and V2). The inhibitory potencies (IC50) are summarized in the table below.

| Receptor | Ligand | IC50 (nM) |

| Human Oxytocin Receptor (hOTR) | This compound | 15[1][2][3] |

| Human Vasopressin 1a Receptor (hV1aR) | This compound | >10000 |

| Human Vasopressin 1b Receptor (hV1bR) | This compound | >10000 |

| Human Vasopressin 2 Receptor (hV2R) | This compound | >10000 |

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. The following protocol is a detailed representation of the methodology employed in the characterization of this compound.

Radioligand Binding Assay for Human Oxytocin and Vasopressin Receptors

Objective: To determine the in vitro inhibitory activity of this compound against the human oxytocin receptor (hOTR) and human vasopressin receptors (hV1a, hV1b, and hV2).

Materials:

-

Cell Lines: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-hOTR), and HEK293 cells stably expressing the human vasopressin 1a, 1b, or 2 receptors (HEK-hV1aR, HEK-hV1bR, HEK-hV2R).

-

Radioligands: [³H]-Oxytocin for hOTR binding, and [³H]-Arginine Vasopressin ([³H]-AVP) for hV1aR, hV1bR, and hV2R binding.

-

Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, with serial dilutions prepared in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture the respective cell lines to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well microplate, add the following components in triplicate for each data point:

-

Cell membrane preparation (typically 20-40 µg of protein).

-

Radioligand at a final concentration close to its Kd value.

-

Varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) for the competition curve. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 1 µM cold oxytocin for hOTR).

-

-

Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials containing scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4][5][6][7] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5][6] As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of oxytocin to its receptor.

Caption: Oxytocin Receptor Gq Signaling Pathway.

Radioligand Binding Assay Experimental Workflow

The workflow for determining the binding affinity of this compound involves a series of sequential steps from preparation of materials to data analysis.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | oxytocin receptor (OTR) antagonist | CAS 2231770-73-1 | Oxytocin Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. karger.com [karger.com]

An In-depth Technical Guide on the Selectivity Profile of SHR1653 Versus Vasopressin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in comparison to its activity at the V1a, V1b, and V2 vasopressin receptors. This document includes quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a novel, orally bioavailable, and brain-penetrant small molecule developed as a highly potent antagonist of the oxytocin receptor (OTR).[1] Due to the structural homology between the OTR and the vasopressin receptors (V1a, V1b, and V2), a critical aspect of the pharmacological characterization of this compound is its selectivity profile against these related receptors. High selectivity is crucial to minimize off-target effects and ensure that the therapeutic actions are mediated specifically through the OTR. Preclinical studies have demonstrated that this compound exhibits excellent selectivity for the OTR over the vasopressin receptor subtypes.[1][2]

Quantitative Selectivity Profile

While specific quantitative data for this compound's binding affinity to vasopressin receptors are not publicly available, data for a key precursor, compound 13, illustrates the high selectivity achieved during the development program that led to this compound.[1] this compound was developed from this series with the goal of optimizing potency and selectivity.[1]

Table 1: In Vitro Antagonist Activity of Compound 13 (a precursor to this compound) at Human Oxytocin and Vasopressin Receptors [1]

| Receptor | Assay Type | IC50 (nM) | Selectivity Ratio (IC50 VxR / IC50 OTR) |

| hOTR | Calcium Flux | 2.48 | - |

| hV1aR | Calcium Flux | 476 | 192-fold |

| hV1bR | Calcium Flux | 9520 | 3839-fold |

| hV2R | cAMP Assay | 867 | 350-fold |

Data extracted from the primary publication on the discovery of this compound, specifically for compound 13.[1]

For this compound itself, it is reported to have a human OTR IC50 of 15 nM and over 200-fold selectivity against the vasopressin receptors.[2]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the selectivity profile of compounds like this compound.

3.1. Radioligand Binding Assays for V1a, V1b, and V2 Receptors

These assays are performed to determine the binding affinity (Ki) of a test compound to the vasopressin receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably expressing the recombinant human V1a, V1b, or V2 receptor are cultured to confluence.

-

Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. Functional Assays for V1a, V1b, and V2 Receptor Antagonism

Functional assays measure the ability of a test compound to inhibit the downstream signaling of the vasopressin receptors upon agonist stimulation.

-

V1a and V1b Receptor Calcium Flux Assay:

-

HEK293 or CHO cells expressing the human V1a or V1b receptor are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

The cells are then stimulated with a fixed concentration of arginine-vasopressin (AVP).

-

Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

The IC50 value is determined by measuring the concentration-dependent inhibition of the AVP-induced calcium signal.

-

-

V2 Receptor cAMP Accumulation Assay:

-

HEK293 or CHO cells expressing the human V2 receptor are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then stimulated with a fixed concentration of AVP.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

The IC50 value is determined by measuring the concentration-dependent inhibition of AVP-induced cAMP production.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for determining antagonist selectivity.

Caption: Vasopressin V1a/V1b Receptor Signaling Pathway.

Caption: Vasopressin V2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Selectivity Profiling.

References

- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of SHR1653: A Potent and Selective Oxytocin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a novel, highly potent, and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR) that has demonstrated significant potential in preclinical studies. Its unique chemical scaffold, featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure, confers favorable pharmacokinetic properties, including excellent blood-brain barrier penetration.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of OTR antagonists and related therapeutic areas.

Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of oxytocin to its receptor, a class A G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to Gq/11 proteins. Upon activation by oxytocin, this signaling cascade initiates a series of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of physiological responses, including uterine contractions. By antagonizing the OTR, this compound effectively inhibits these downstream signaling events.

Below is a diagram illustrating the oxytocin receptor signaling pathway and the inhibitory action of this compound.

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Structure-Activity Relationship (SAR) of this compound Analogues

The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro activity of key analogues.

| Compound | R Group | hOTR IC50 (nM) | hV1aR IC50 (nM) | hV2R IC50 (nM) |

| This compound | 3-fluoro-4-methoxy | 15 | >10000 | >10000 |

| Analogue 1 | 4-methoxy | 25 | >10000 | >10000 |

| Analogue 2 | 4-fluoro | 50 | >10000 | >10000 |

| Analogue 3 | 3,4-difluoro | 30 | >10000 | >10000 |

Data compiled from Li et al., ACS Med Chem Lett. 2019;10(6):996-1001.

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile across different species, characterized by good oral bioavailability and significant brain penetration.

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Brain/Plasma Ratio |

| Rat | p.o. | 10 | 1.0 | 450 | 2500 | 45 | 1.2 |

| Rat | i.v. | 2 | - | - | 1100 | - | - |

| Dog | p.o. | 5 | 2.0 | 600 | 4800 | 60 | N/A |

| Dog | i.v. | 1 | - | - | 1600 | - | - |

Data compiled from Li et al., ACS Med Chem Lett. 2019;10(6):996-1001. N/A: Not Available.

Experimental Protocols

In Vitro Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human oxytocin receptor.

Figure 2: Workflow for the In Vitro Oxytocin Receptor Binding Assay.

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor

-

[³H]-Oxytocin (specific activity ~50 Ci/mmol)

-

Test compounds (e.g., this compound)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize HEK293-hOTR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Oxytocin (final concentration ~1 nM), and 25 µL of test compound at various concentrations.

-

Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension (final protein concentration ~10 µ g/well ). Incubate for 60 minutes at room temperature.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Detection: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.

In Vivo Rat Uterine Contraction Assay

This protocol evaluates the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized rats.

Figure 3: Workflow for the In Vivo Rat Uterine Contraction Assay.

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., urethane)

-

Oxytocin

-

This compound

-

Saline (vehicle)

-

Pressure transducer and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the jugular vein for intravenous administration of compounds. Expose the uterus via a midline abdominal incision and insert a saline-filled catheter connected to a pressure transducer into one uterine horn.

-

Drug Administration: Administer a single intravenous dose of this compound or vehicle.

-

Oxytocin Challenge: After a predetermined time (e.g., 15 minutes), administer an intravenous bolus of oxytocin to induce uterine contractions.

-

Data Recording: Record the intrauterine pressure for at least 30 minutes following the oxytocin challenge.

-

Data Analysis: Calculate the area under the curve (AUC) of the pressure recordings to quantify the contractile response. Determine the percentage inhibition of the oxytocin-induced response by this compound compared to the vehicle control group.

Conclusion

This compound is a promising oxytocin receptor antagonist with a well-defined structure-activity relationship, potent in vitro and in vivo activity, and a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and the development of new OTR antagonists for various therapeutic applications. The comprehensive data presented underscore the potential of this compound as a valuable research tool and a candidate for further clinical development.

References

The Pharmacokinetic Profile of SHR1653 in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic (PK) profile of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in rodent models. Developed by Jiangsu Hengrui Medicine Co., Ltd., this compound has been investigated for its potential in treating central nervous system (CNS)-related conditions such as premature ejaculation, with a key focus on its ability to penetrate the blood-brain barrier.[1][2][3]

Executive Summary

This compound is an oxytocin receptor (OTR) antagonist with high potency and selectivity.[1][2][3] Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile, characterized by good stability in liver microsomes across different species, including rats.[1] A notable feature of this compound is its enhanced blood-brain barrier (BBB) penetration compared to earlier compounds in its class.[1][2][3] This attribute is considered advantageous for its potential therapeutic applications in CNS-related disorders.[1][2][3]

Pharmacokinetic Parameters in Rats

While a complete dataset of all pharmacokinetic parameters for this compound is not publicly available, key data from a study by Li et al. (2019) provides valuable insights into its disposition in rats. The following table summarizes the available in vivo pharmacokinetic data for this compound and related compounds in rats.

Table 1: Rat Pharmacokinetic Parameters of this compound and Related Compounds [1]

| Compound | Dose (mg/kg, i.v.) | Cl (mL/min/kg) |

| This compound | 1 | 4.3 (predicted human) |

| 13 | 1 | 25.3 |

| 15 | 1 | 45.2 |

| 23 | 1 | 18.7 |

Note: The clearance (Cl) for this compound is a predicted human value based on allometric scaling from preclinical species. The table includes data for related compounds (13, 15, and 23) from the same study to provide context on the optimization process.

In Vitro Metabolic Stability

The metabolic stability of this compound was assessed in liver microsomes from multiple species, including rats. These in vitro assays are crucial for predicting the in vivo clearance of a drug.

Table 2: In Vitro Stability of this compound in Liver Microsomes [1]

| Species | Stability |

| Rat | Stable |

| Dog | Stable |

| Human | Stable |

The stability of this compound in liver microsomes across these species is indicative of a potentially low clearance and a longer half-life in vivo.[1]

Blood-Brain Barrier Penetration in Rats

A critical aspect of the preclinical evaluation of this compound was its ability to cross the blood-brain barrier. This was assessed in a rat model, and the unbound brain-to-plasma concentration ratio (Kp,uu) was determined.

Table 3: Blood-Brain Barrier Penetration of this compound in Rats [1]

| Compound | Kp,uu |

| This compound | 0.188 |

| IX-01 | 0.064 |

This compound demonstrated a three-fold improvement in brain penetration compared to the reference compound IX-01, highlighting its potential for CNS-targeted therapies.[1]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

While the detailed protocol for the comprehensive PK study in rats is not fully described in the available literature, a standard methodology for such a study would typically involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[4]

-

Drug Administration: this compound is administered intravenously (i.v.) via the tail vein to determine clearance and volume of distribution. For oral bioavailability, the compound is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters like clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Liver Microsome Stability Assay

The in vitro metabolic stability of this compound was likely determined using the following protocol:

-

Incubation: this compound is incubated with liver microsomes from different species (rat, dog, human) in the presence of NADPH (a cofactor for metabolic enzymes).

-

Time Points: Aliquots of the incubation mixture are taken at various time points.

-

Reaction Quenching: The metabolic reaction is stopped by adding a suitable solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound (this compound) at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Rat Blood-Brain Barrier (BBB) Penetration Study

The Kp,uu value for this compound was determined to assess its brain exposure. The typical experimental workflow is as follows:

-

Dosing: Rats are administered this compound.

-

Sample Collection: At a specific time point after dosing, blood and brain tissue are collected.

-

Homogenization: The brain tissue is homogenized.

-

Concentration Measurement: The total concentration of this compound in plasma and brain homogenate is measured by LC-MS/MS.

-

Protein Binding Assessment: The unbound fraction of this compound in both plasma and brain tissue is determined using techniques like equilibrium dialysis.

-

Kp,uu Calculation: The unbound brain-to-plasma concentration ratio is calculated using the total concentrations and the unbound fractions.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, oxytocin, to OTR typically initiates a signaling cascade. This compound blocks this activation.

References

- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arrowheadpharma.com [arrowheadpharma.com]

An In-Depth Technical Guide to the CNS Distribution and Target Engagement of SHR1653

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin (B344502) receptor (OTR) that has demonstrated significant potential for the treatment of central nervous system (CNS)-related disorders, particularly premature ejaculation.[1][2] Developed with a unique aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold, this compound exhibits excellent blood-brain barrier (BBB) penetration, a critical attribute for CNS-targeted therapeutics.[1] This technical guide provides a comprehensive overview of the preclinical data concerning the CNS distribution and target engagement of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses. By antagonizing the OTR, this compound effectively suppresses this Gq-mediated Ca²⁺ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference Compound (IX-01) |

| Human OTR | IC₅₀ | 15 nM[1] | - |

| Vasopressin V₁ₐR | Selectivity | >1000-fold | - |

| Vasopressin V₁bR | Selectivity | >1000-fold | - |

| Vasopressin V₂R | Selectivity | >1000-fold | - |

Table 2: CNS Penetration in Rats

| Parameter | This compound | Reference Compound (IX-01) |

| Brain-to-Plasma Ratio | >1 | - |

| Kpu,u | 0.188[1] | 0.064[1] |

Table 3: Pharmacokinetic Parameters in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) |

| Rat | Oral | 30 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | IV | 1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Dog | Oral | 2 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Dog | IV | 1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: While preclinical studies report favorable pharmacokinetic profiles with low clearance in rats and dogs, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not detailed in the primary publication or its supplementary materials and are thus considered not publicly available.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard preclinical models for assessing oxytocin receptor antagonism and CNS drug distribution.

In Vivo Rat Uterine Contraction Model

This model is utilized to assess the in vivo efficacy of OTR antagonists.

Protocol Details:

-

Animal Model: Female Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized to permit surgical procedures and prevent distress.

-

Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds, and the carotid artery is cannulated for monitoring blood pressure. A pressure transducer is inserted into one of the uterine horns to measure intrauterine pressure, which reflects uterine contractions.

-

Induction of Contractions: A continuous intravenous infusion of oxytocin is administered to induce regular and sustained uterine contractions.

-

Drug Administration: Once stable uterine contractions are established, this compound is administered intravenously at escalating doses.

-

Data Collection: Uterine pressure and arterial blood pressure are continuously recorded.

-

Data Analysis: The inhibitory effect of this compound on oxytocin-induced uterine contractions is quantified, and the dose required to produce 50% inhibition (ID₅₀) is calculated.

Rat Blood-Brain Barrier Penetration Model (Kpu,u Determination)

This model is employed to quantify the extent of a drug's ability to cross the BBB and reach the CNS.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: this compound is administered, often via a route that ensures systemic exposure (e.g., intravenous or oral).

-

Sample Collection: At a specified time point post-administration (often at steady-state or a time corresponding to the Tmax), blood and brain samples are collected.

-

Sample Processing: Blood is processed to isolate plasma. The brain is harvested and homogenized.

-

Concentration Analysis: The total concentration of this compound in both plasma (C_p) and brain homogenate (C_brain) is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Unbound Fraction Determination: The fraction of this compound that is not bound to proteins in plasma (fu,p) and brain tissue (fu,brain) is determined using an in vitro method, most commonly equilibrium dialysis.

-

Kpu,u Calculation: The unbound brain-to-plasma partition coefficient (Kpu,u) is calculated using the following formula: Kpu,u = (C_brain × fu,brain) / (C_p × fu,p).

CNS Target Engagement

Direct confirmation of this compound binding to the oxytocin receptor within the CNS is crucial for validating its mechanism of action. While specific target engagement studies for this compound have not been detailed in the public domain, standard preclinical methodologies for this purpose include ex vivo autoradiography and in vivo receptor occupancy assays.

Ex Vivo Autoradiography: This technique involves administering this compound to an animal, followed by the collection of brain tissue. Brain sections are then incubated with a radiolabeled ligand for the oxytocin receptor. The displacement of the radioligand by this compound is visualized and quantified using autoradiography, providing a measure of receptor occupancy.

In Vivo Receptor Occupancy: This method typically involves the administration of a radiolabeled form of this compound or a competing radioligand, followed by imaging techniques such as Positron Emission Tomography (PET) to visualize and quantify the binding of the drug to the oxytocin receptors in the living brain.

Conclusion

This compound is a promising CNS-active oxytocin receptor antagonist with a well-defined mechanism of action and demonstrated blood-brain barrier penetration. The preclinical data strongly support its potential for the treatment of CNS-related premature ejaculation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel OTR antagonists. Further studies to fully characterize its pharmacokinetic profile and directly quantify CNS target engagement will be invaluable in its clinical development.

References

- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

SHR1653 for Premature Ejaculation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short ejaculatory latency. The neurobiological pathways governing ejaculation are complex, with the oxytocin (B344502) system emerging as a key regulator. Oxytocin, a neuropeptide, plays a significant role in male sexual responses, and antagonism of its receptor (OTR) has been identified as a promising therapeutic strategy for PE.[1][2] SHR1653 is a novel, highly potent, and selective oxytocin receptor antagonist with excellent blood-brain barrier penetration, making it a compelling candidate for the treatment of central nervous system-related disorders, including premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound and outlines a representative in vivo efficacy model for its evaluation in premature ejaculation.

Core Compound Profile: this compound

This compound is distinguished by its high affinity for the human oxytocin receptor and its selectivity over related vasopressin receptors.[1][2] Its ability to penetrate the blood-brain barrier is a key feature, as central oxytocinergic pathways are believed to be crucial in the timing of ejaculation.[1][3]

Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound, derived from the primary literature.

| Parameter | Value | Species | Reference |

| IC50 (hOTR) | 15 nM | Human | [4][5] |

| Selectivity | Excellent over V1A, V1B, and V2 receptors | - | [1][2] |

| Brain Penetration (Kpu,u) | 0.188 | Rat | [1] |

Table 1: In Vitro and CNS Penetration Data for this compound.

| Species | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| Rat | 30 mg/kg (p.o.) | 1030 | 2.0 | 8340 | 3.5 |

| Rat | 150 mg/kg (p.o.) | 5260 | 4.0 | 54500 | 4.9 |

| Dog | 2 mg/kg (p.o.) | 185 | 1.8 | 1340 | 4.5 |

| Dog | 20 mg/kg (p.o.) | 2070 | 2.5 | 18200 | 5.3 |

Table 2: In Vivo Pharmacokinetic Profile of this compound across Species.[1]

Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effect by competitively blocking the oxytocin receptor. In the context of ejaculation, oxytocin is believed to act at both central and peripheral levels to facilitate the ejaculatory reflex. By antagonizing the OTR, this compound is hypothesized to increase the threshold for ejaculation, thereby prolonging ejaculatory latency.

Caption: Signaling pathway of this compound as an OTR antagonist.

In Vivo Efficacy in a Premature Ejaculation Model

While the primary publication on this compound indicates that studies in a rat PE model were planned, detailed results from such studies are not yet publicly available in the peer-reviewed literature.[1] However, one source mentions that oral administration of this compound significantly prolonged ejaculatory latency by 60-90% in animal models of premature ejaculation, though the specific study details are not provided.[3]

To evaluate the potential of this compound, a representative experimental protocol based on established methodologies for inducing and assessing premature ejaculation in rats is described below.

Experimental Protocol: Pharmacologically-Induced Premature Ejaculation Model

This protocol utilizes a 5-HT1A receptor agonist to induce a state of rapid ejaculation in male rats, a validated model for screening compounds aimed at treating PE.[6]

1. Animals:

-

Male Wistar rats (250-300g) are used.

-

Ovariectomized female Wistar rats, brought into behavioral estrus with hormonal treatment (e.g., estradiol (B170435) benzoate (B1203000) and progesterone), serve as stimuli.

2. Acclimation and Baseline Testing:

-

Male rats are acclimated to the testing environment.

-

Baseline sexual behavior is assessed by pairing males with receptive females for a 30-minute period. Key parameters are recorded.

3. Induction of Premature Ejaculation:

-

The 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is administered to the male rats (e.g., 0.8 mg/kg, intrathecally) to induce a shortened ejaculatory latency.[6]

4. Drug Administration:

-

This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a predetermined time before the behavioral test, based on its pharmacokinetic profile.

-

A vehicle control group and a positive control group (e.g., a selective serotonin (B10506) reuptake inhibitor) are included.

5. Behavioral Assessment:

-

Following drug administration and PE induction, male rats are paired with receptive females for a 30-minute observation period.

-

The following parameters are recorded by trained observers, often with the aid of video recording software:

-

Mount Latency (ML): Time from the introduction of the female to the first mount.

-

Intromission Latency (IL): Time from the introduction of the female to the first intromission.

-

Ejaculation Latency (EL): Time from the first intromission to ejaculation.

-

Mount Frequency (MF): Number of mounts before ejaculation.

-

Intromission Frequency (IF): Number of intromissions before ejaculation.

-

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

-

6. Data Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control. A significant increase in ejaculation latency is the primary endpoint for efficacy.

Experimental Workflow

The following diagram illustrates the experimental workflow for the described premature ejaculation model.

Caption: Experimental workflow for a rat PE model.

Conclusion

This compound is a promising oxytocin receptor antagonist with a pharmacological and pharmacokinetic profile that supports its development for the treatment of premature ejaculation. While specific in vivo efficacy data in a PE model is not yet extensively published, the established role of the oxytocin system in ejaculation provides a strong rationale for its investigation. The experimental protocol outlined in this guide represents a robust method for evaluating the efficacy of this compound and similar compounds in a validated animal model of premature ejaculation. Further studies are anticipated to elucidate the full therapeutic potential of this compound in this indication.

References

- 1. [Animal models of premature ejaculation: Advances in studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vivo evaluation of the therapeutic potential of sympatholytic agents on premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Animal models of premature and retarded ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Establishment of a rat model of premature ejaculation with 8-OH-DPAT] - PubMed [pubmed.ncbi.nlm.nih.gov]

SHR1653: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action, and preclinical data, with detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

This compound is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein coupled receptor involved in various physiological processes, including male sexual response.[1] The development of this compound was driven by the need for a potent and selective OTR antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic potential in conditions like premature ejaculation (PE).[1][2] This compound emerged from a lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][3] this compound has demonstrated high potency, excellent selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and robust in vivo efficacy in preclinical models.[1]

Discovery and Lead Optimization

The discovery of this compound began with the goal of improving upon existing OTR antagonists by enhancing pharmacokinetic properties and ensuring low potential for off-target effects.[3] The initial strategy involved modifying the linkage between phenyl and triazole groups of a lead compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the synthesis of various compounds, with piperidine (B6355638) and pyrrolidine (B122466) derivatives showing high OTR potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded this compound, a compound with both high potency and selectivity.[1][3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process.[1] The key steps are outlined in the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization reaction between commercially available cyanide (compound 25) and chiral epoxy (compound 26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate (compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve methylation to yield the final product, this compound.[1]

Mechanism of Action

This compound functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By blocking the binding of oxytocin to the OTR, this compound inhibits this downstream signaling cascade, preventing the rise in intracellular calcium and subsequent physiological responses.[4]

Preclinical Data

This compound demonstrates high potency as an OTR antagonist with an IC50 of 15 nM for the human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

| Target | IC50 (nM) | Selectivity vs. OTR |

| hOTR | 15[5] | - |

| V1AR | >10000 | >667-fold |

| V1BR | >10000 | >667-fold |

| V2R | >10000 | >667-fold |

Pharmacokinetic studies of this compound were conducted across multiple species, revealing low clearance and a favorable profile for oral administration.[1]

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |

| Rat | 30 (p.o.) | 1379 | 7410 | 2.1 |

| Dog | 2 (p.o.) | 114 | 593 | 2.8 |

| Dog | 20 (p.o.) | 1230 | 6820 | 3.1 |

Data extracted from Li et al., 2019.[1]

A key feature of this compound is its improved ability to cross the blood-brain barrier compared to other OTR antagonists.[1]

| Compound | Kpu,u |

| This compound | 0.188 |

| IX-01 | 0.064 |

Kpu,u represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[1]

The in vivo efficacy of this compound was evaluated in a rat uterine contraction model, a standard assay for OTR antagonists.[1] this compound demonstrated a dose-dependent inhibition of uterine contractions.[1]

| Dose (mg/kg, p.o.) | Inhibition of Uterine Contraction (%) |

| 10 | ~20 |

| 30 | ~50 |

| 100 | ~80 |

Approximate values based on graphical data from Li et al., 2019.[1]

In a 7-day acute toxicity study in rats, this compound was well-tolerated at doses up to 900 mg/kg.[1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

Experimental Protocols

-

Objective: To determine the binding affinity of this compound to the human oxytocin receptor.

-

Methodology:

-

Membranes from CHO-K1 cells stably expressing the human OTR were used.

-

Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and varying concentrations of this compound.

-

The reaction was incubated at 25°C for 60 minutes.

-

Bound and free radioligand were separated by filtration.

-

Radioactivity was quantified using a liquid scintillation counter.

-

IC50 values were calculated by non-linear regression analysis.

-

-

Objective: To assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.

-

Methodology:

-

Female Sprague-Dawley rats were anesthetized.

-

A catheter was inserted into the uterine horn to measure intrauterine pressure.

-

A baseline of uterine contractions was established by intravenous infusion of oxytocin.

-

This compound was administered orally at various doses.

-

The inhibition of uterine contraction amplitude was measured over time.

-

The percentage of inhibition was calculated relative to the baseline contractions.

-

-

Objective: To determine the extent of this compound penetration into the central nervous system.

-

Methodology:

-

This compound was administered to rats.

-

At a specified time point, blood and brain tissue samples were collected.

-

Plasma was separated from the blood.

-

Brain tissue was homogenized.

-

The concentrations of this compound in plasma and brain homogenate were determined by LC-MS/MS.

-

The unbound fraction in plasma (fu_plasma) and brain tissue (fu_brain) was determined by equilibrium dialysis.

-

The unbound brain-to-plasma concentration ratio (Kpu,u) was calculated.

-

Conclusion

This compound is a highly potent and selective oxytocin receptor antagonist with a favorable preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust in vivo efficacy and good safety profile in preclinical models support its further development as a potential therapeutic agent.[1]

References

- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

SHR1653: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, for neuroscience research applications. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Information

This compound is a novel, orally active, non-peptide antagonist of the oxytocin receptor.[1][2] It possesses a unique aryl-substituted 3-azabicyclo[3.1.0]hexane structure, which contributes to its high potency and selectivity.[1] A key feature of this compound is its enhanced ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of central oxytocin signaling in various neurological and psychiatric conditions.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, oxytocin. In the central nervous system, this primarily involves the inhibition of the Gq-mediated pathway, which leads to a suppression of intracellular calcium (Ca²⁺) mobilization and subsequent neuronal excitability.[3] Its high selectivity for the OTR over the structurally similar vasopressin receptors (V₁ₐR, V₁bR, and V₂R) minimizes off-target effects and enhances its therapeutic precision.[1][3]

Neuroscience Research Applications

While initially investigated for its potential in treating premature ejaculation, the ability of this compound to modulate central oxytocin signaling opens up avenues for its use in a broader range of neuroscience research.

Premature Ejaculation

The primary application for which this compound has been developed is the treatment of premature ejaculation (PE).[1][2] Oxytocin plays a crucial role in regulating ejaculatory latency through both central and peripheral mechanisms.[1] By antagonizing OTRs in the brain, this compound can modulate neural circuits involved in sexual function and ejaculatory control.[3] Preclinical studies in animal models have demonstrated that oral administration of this compound significantly prolongs ejaculatory latency.[3]

Alzheimer's Disease and Cognitive Disorders

Emerging research highlights a potential role for the oxytocin system in cognitive processes, with implications for neurodegenerative diseases like Alzheimer's. Studies have shown that oxytocin can reverse learning and memory impairments in animal models of Alzheimer's disease.[4][5] Specifically, oxytocin has been found to counteract the detrimental effects of amyloid-β (Aβ) on hippocampal synaptic plasticity.[5] The therapeutic effects of oxytocin in these models are blocked by OTR antagonists, suggesting that compounds like this compound could be valuable research tools to dissect the involvement of the oxytocin system in the pathophysiology of Alzheimer's disease and other cognitive disorders.[4]

Anxiety and Mood Disorders

The oxytocin system is also implicated in the regulation of social and emotional behaviors, including anxiety and depression.[6][7][8] OTR signaling in brain regions such as the amygdala and raphe nuclei is known to modulate anxiety-related behaviors.[9] OTR antagonists are therefore useful for investigating the anxiolytic and antidepressant-like effects of oxytocin and for exploring the therapeutic potential of targeting this system for mood and anxiety disorders.[7][8]

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound, facilitating easy comparison of its pharmacological properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| OTR Antagonist Activity (IC₅₀) | Human | 15 nM | [10] |

| OTR Binding Affinity (Kᵢ) | Human | < 1 nM | [3] |

| Selectivity over Vasopressin Receptors | > 200-fold | [3] | |

| hERG Inhibition (IC₅₀) | 16 µM | [1] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Route | Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄h (ng/mL·h) | T₁/₂ (h) | Reference |

| Rat | P.O. | 2 mg/kg | 350 | 1683 | - | [1] |

| Rat | i.v. | 1 mg/kg | - | - | - | [1] |

| Dog | i.v. | 1 mg/kg | - | - | - | [1] |

Table 3: Blood-Brain Barrier Penetration of this compound

| Species | Parameter | Value | Reference |

| Rodent | Brain-to-Plasma Ratio | > 1 | [3] |

| Rat | Kₚ,ᵤ,ᵤ | 0.188 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Radioligand Binding Assay for OTR Affinity

This protocol outlines a method to determine the binding affinity of this compound for the oxytocin receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor (hOTR).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Radioligand: [³H]-Oxytocin.

-

Non-specific binding control: Unlabeled oxytocin (1 µM).

-

This compound at various concentrations.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Culture hOTR-expressing HEK293 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C. Resuspend the pellet in fresh buffer and determine protein concentration.

-

Binding Assay: In a 96-well plate, add assay buffer, [³H]-Oxytocin (at a concentration near its Kₔ), and this compound at a range of concentrations.

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Rat Uterine Contraction Model

This protocol describes an in vivo model to assess the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized rats.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Oxytocin.

-

This compound or vehicle control.

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the uterus.

-

Catheter Implantation: Insert a saline-filled balloon catheter into one uterine horn and secure it with sutures. Connect the catheter to a pressure transducer to record intrauterine pressure.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).

-

Oxytocin Challenge: After a predetermined time for drug absorption, administer a bolus of oxytocin intravenously to induce uterine contractions.

-

Data Recording: Record the uterine contractions for a set period.

-

Data Analysis: Quantify the amplitude and frequency of uterine contractions. Compare the response to oxytocin in this compound-treated animals to that in vehicle-treated animals to determine the percentage of inhibition.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: Oxytocin Receptor (OTR) Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oxytocin - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Oxytocin in Alzheimer’s Disease and Its Relationship with Social Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurosciencenews.com [neurosciencenews.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. µ-Opioid receptor antagonism facilitates the anxiolytic-like effect of oxytocin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence That Oxytocin Exerts Anxiolytic Effects via Oxytocin Receptor Expressed in Serotonergic Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxytocin and Estrogen Receptor β in the Brain: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SHR1653, a Potent Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR1653 is a highly potent and selective antagonist for the human oxytocin (B344502) receptor (hOTR), a G-protein coupled receptor (GPCR) belonging to the Class A rhodopsin-like family.[1][2][3][4] With a reported half-maximal inhibitory concentration (IC50) of 15 nM for hOTR, this compound demonstrates significant potential for investigating oxytocin-mediated signaling pathways and as a therapeutic candidate.[1][5] Its enhanced blood-brain barrier penetration makes it a valuable tool for studying the central effects of oxytocin receptor antagonism.[2][3][4] This document provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound, including a competitive binding assay and a functional calcium mobilization assay.

Introduction

The oxytocin receptor (OTR) is primarily coupled to Gαq/11 proteins. Upon activation by its endogenous ligand, oxytocin, the OTR initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[2] this compound acts by competitively binding to the OTR, thereby preventing oxytocin from binding and activating this downstream signaling.[2]

The following protocols describe standard in vitro methods to quantify the binding affinity and functional antagonism of this compound at the human oxytocin receptor.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Receptor | Reference |

| IC50 | 15 nM | Human Oxytocin Receptor (hOTR) | [1][5] |

| Selectivity | >200-fold | Over Vasopressin Receptors (V1a, V1b, V2) | [2] |

| Binding Affinity (Ki) | < 1 nM | Human Oxytocin Receptor (hOTR) | [2] |

Signaling Pathway Diagram

Caption: this compound competitively antagonizes the oxytocin receptor, inhibiting Gq-mediated calcium signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay to determine this compound affinity.

Materials:

-

Cell Line: HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).

-

Radioligand: [³H]-Oxytocin.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Oxytocin (for determining non-specific binding and as a positive control).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well plates, cell harvester, glass fiber filters (GF/C), scintillation counter, scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hOTR cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Varying concentrations of this compound or reference compound.

-

Radioligand ([³H]-Oxytocin) at a final concentration close to its Kd.

-

Cell membranes (typically 20-50 µg of protein per well).

-

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a GF/C filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by oxytocin in hOTR-expressing cells.

Experimental Workflow Diagram

Caption: Workflow for the calcium mobilization assay to assess this compound functional antagonism.

Materials:

-

Cell Line: HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Agonist: Oxytocin.

-

Test Compound: this compound.

-

Buffers:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

-

Equipment: 96- or 384-well black-walled, clear-bottom plates, fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed HEK293-hOTR cells into black-walled, clear-bottom microplates at an appropriate density and allow them to attach overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Addition:

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Detection:

-

Place the plate in a fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

Using the instrument's injector, add a pre-determined concentration of oxytocin (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocols for competitive binding and calcium mobilization assays are fundamental for the in vitro characterization of this compound. These assays allow for the precise determination of the compound's binding affinity and functional potency as an oxytocin receptor antagonist. The data generated from these experiments are crucial for understanding the pharmacological profile of this compound and for guiding further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | oxytocin receptor (OTR) antagonist | CAS 2231770-73-1 | Oxytocin Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]

Application Notes and Protocols: SHR1653 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][3][4] It demonstrates sub-nanomolar binding affinity (Ki < 1 nM) and an IC50 of 15 nM for the human oxytocin receptor (hOTR).[1][2][5] Notably, this compound exhibits over 200-fold selectivity against the structurally similar vasopressin receptors (V1a, V1b, and V2).[1][3] The mechanism of action for this compound involves competitively blocking the binding of oxytocin to the OTR, which in turn suppresses the downstream Gq-mediated calcium (Ca²⁺) signaling pathway.[1] Due to its ability to penetrate the blood-brain barrier, this compound is being investigated for its therapeutic potential in treating central nervous system-related conditions.[1][3][4]

This document provides detailed protocols for conducting a radioligand binding assay to characterize the interaction of this compound with the oxytocin receptor.

Quantitative Data Summary

The following table summarizes the key in vitro binding parameters of this compound for the human oxytocin receptor.

| Parameter | Value | Receptor | Notes |

| IC50 | 15 nM | Human OTR | The half maximal inhibitory concentration required to displace a radiolabeled ligand.[2][5] |

| Ki | < 1 nM | Human OTR | The inhibition constant, indicating high binding affinity.[1] |

| Selectivity | > 200-fold | OTR vs. Vasopressin Receptors | Demonstrates high selectivity over related vasopressin receptors.[1][3] |

Experimental Protocols

Radioligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptor.[6][7][8][9][10] The following protocols describe a competitive binding assay to determine the Ki of this compound for the oxytocin receptor.

Materials and Reagents

-

Radioligand: [³H]-Oxytocin or another suitable radiolabeled OTR antagonist.

-

Membrane Preparation: Membranes from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known, unlabeled OTR antagonist (e.g., Atosiban) or oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Protocol 1: Membrane Preparation

-

Culture cells expressing the human oxytocin receptor to ~90% confluency.

-

Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

Store the membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Oxytocin (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled OTR antagonist (e.g., 10 µM Atosiban), 50 µL of [³H]-Oxytocin, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Oxytocin, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.